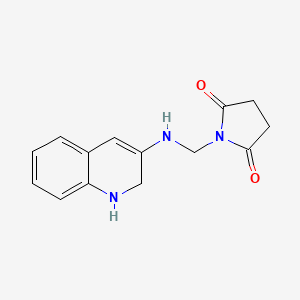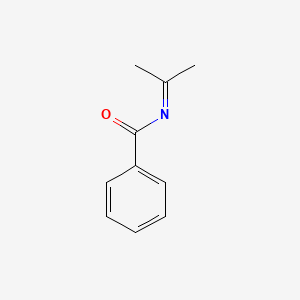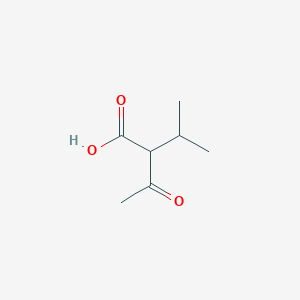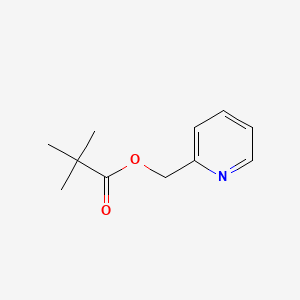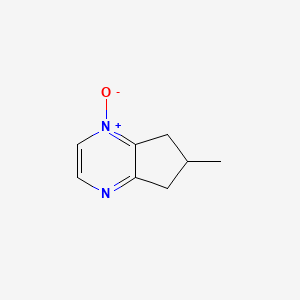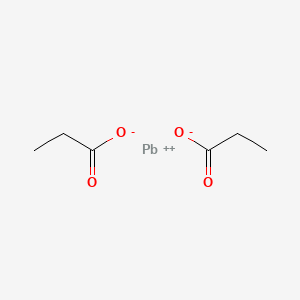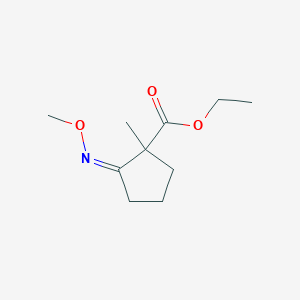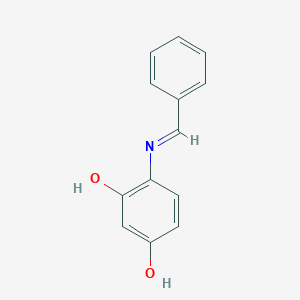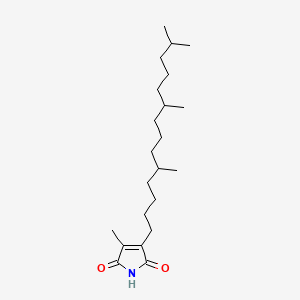
3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione is a complex organic compound with a unique structure that includes a pyrrole ring substituted with a long alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione typically involves multi-step organic reactions. One common method includes the alkylation of a pyrrole precursor with a long-chain alkyl halide under basic conditions. The reaction conditions often require the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the pyrrole, followed by the addition of the alkyl halide to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the methyl and alkyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrrole oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2,5,8-Trimethyltetralin
- 1,4,6-Trimethylnaphthalene
Uniqueness
3-Methyl-4-(5,9,13-trimethyltetradecyl)-1H-pyrrole-2,5-dione is unique due to its specific substitution pattern and the presence of a long alkyl chain. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Propiedades
Fórmula molecular |
C22H39NO2 |
|---|---|
Peso molecular |
349.5 g/mol |
Nombre IUPAC |
3-methyl-4-(5,9,13-trimethyltetradecyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C22H39NO2/c1-16(2)10-8-12-18(4)14-9-13-17(3)11-6-7-15-20-19(5)21(24)23-22(20)25/h16-18H,6-15H2,1-5H3,(H,23,24,25) |
Clave InChI |
LOKKOGDEBXNHFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)NC1=O)CCCCC(C)CCCC(C)CCCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[cyano(hydroxy)methyl]benzoate](/img/structure/B13794783.png)
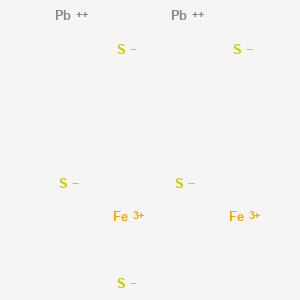

![Bicyclo[2.2.1]heptane-2,6-diamine](/img/structure/B13794802.png)
